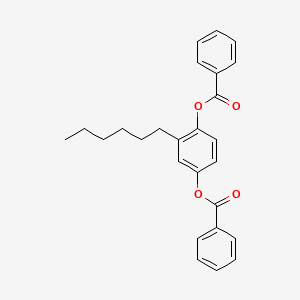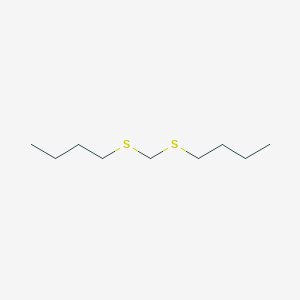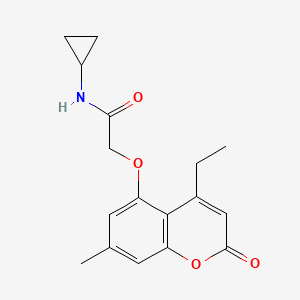
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
The synthesis of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 4-ethyl-7-methyl-2-oxochromen-5-yl, which is then reacted with chloroacetic acid to form the intermediate 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine under controlled conditions to yield the final product, this compound.
Reaction Conditions: The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Análisis De Reacciones Químicas
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents like alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, yielding the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its coumarin core is known to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential to inhibit enzymes like DNA gyrase, which is crucial for bacterial replication.
Industrial Applications: The compound’s unique structural features make it useful in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound is known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth.
Pathway Modulation: In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide can be compared with other coumarin derivatives :
N-cyclopropyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide: This compound has a similar structure but with different substituents, leading to variations in biological activity.
N-cyclopropyl-2-(4-methoxyphenyl)-2-oxochromen-7-yl)oxyacetamide: The presence of a methoxy group instead of an ethyl group can significantly alter the compound’s reactivity and biological properties.
N-cyclopropyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide: This compound differs in the position of the substituents on the coumarin ring, which can affect its interaction with biological targets.
Propiedades
Número CAS |
902035-46-5 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C17H19NO4/c1-3-11-8-16(20)22-14-7-10(2)6-13(17(11)14)21-9-15(19)18-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,18,19) |
Clave InChI |
PVPTVYCBQCQWGA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC3CC3 |
Solubilidad |
25 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)

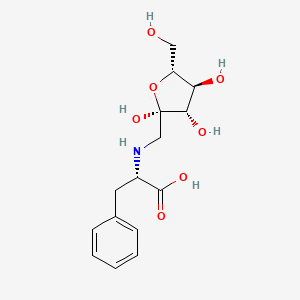


![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
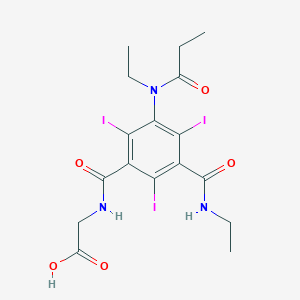
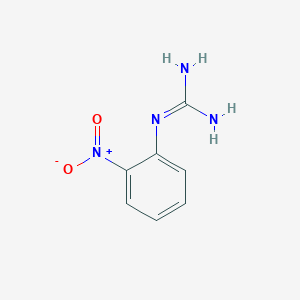
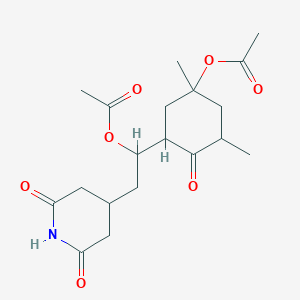
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

